molecular formula C12H13N B11912593 1-(Aminomethyl)-5-methylnaphthalene

1-(Aminomethyl)-5-methylnaphthalene

Katalognummer: B11912593
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: IKTBROXVZHRDPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)-5-methylnaphthalene is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene core with a methyl group and an aminomethyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5-methylnaphthalene with formaldehyde and ammonia, followed by reduction to yield the desired aminomethyl derivative. Another method includes the use of reductive amination, where 5-methylnaphthalene is reacted with formaldehyde and a reducing agent such as sodium borohydride in the presence of an amine catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro and halogenated naphthalene compounds.

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-5-methylnaphthalene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-5-methylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fluorescent dye, emitting intense blue fluorescence when exposed to ultraviolet light. This property is utilized in imaging techniques to trace and visualize biological processes. Additionally, its aminomethyl group allows it to participate in various biochemical reactions, potentially affecting cellular functions and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Aminomethyl)-5-methylnaphthalene stands out due to its combination of a naphthalene core with both a methyl and an aminomethyl group. This unique structure imparts specific chemical properties, such as enhanced fluorescence and reactivity, making it valuable in diverse research and industrial applications.

Eigenschaften

Molekularformel

C12H13N

Molekulargewicht

171.24 g/mol

IUPAC-Name

(5-methylnaphthalen-1-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-7H,8,13H2,1H3

InChI-Schlüssel

IKTBROXVZHRDPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC=C(C2=CC=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.